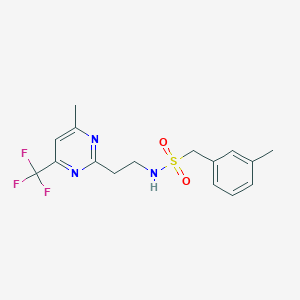

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide

Description

Properties

IUPAC Name |

1-(3-methylphenyl)-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F3N3O2S/c1-11-4-3-5-13(8-11)10-25(23,24)20-7-6-15-21-12(2)9-14(22-15)16(17,18)19/h3-5,8-9,20H,6-7,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZPCZYGEXVUMOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)NCCC2=NC(=CC(=N2)C(F)(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and its effects in various biological systems, including antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of approximately 442.5 g/mol. The structure includes a pyrimidine ring substituted with a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Pyrimidine Ring : This is achieved by reacting 4-methyl-6-trifluoromethylpyrimidine with an ethylating agent.

- Coupling Reaction : The intermediate is coupled with m-tolylmethanesulfonamide using coupling reagents like DCC (dicyclohexylcarbodiimide) under controlled conditions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted that derivatives of trifluoromethyl pyrimidines demonstrated potent activity against Mycobacterium tuberculosis with minimal cytotoxicity towards human cells. The most effective derivatives had a minimum inhibitory concentration (MIC) as low as 4.9 μM against M. tuberculosis .

| Compound | MIC (μM) | Cytotoxicity (IC50 μM) |

|---|---|---|

| Compound A | 4.9 | >100 |

| Compound B | 10 | 75 |

Anticancer Activity

The compound has shown promising anticancer activity against various cancer cell lines, including prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancer cells. In vitro studies reported that some derivatives exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin .

| Cell Line | IC50 (μg/mL) | Control (Doxorubicin IC50) |

|---|---|---|

| PC3 | 5 | 0.5 |

| K562 | 7 | 0.3 |

| HeLa | 6 | 0.4 |

| A549 | 8 | 0.6 |

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. The mechanism involves inhibition of the NF-kB pathway, which plays a crucial role in inflammation and immune responses .

Case Studies and Research Findings

- In Vitro Studies : A study assessed the compound's effects on HepG2 cell lines, revealing significant cytotoxicity at higher concentrations but promising selectivity at lower doses.

- Animal Models : In vivo studies demonstrated that the compound could reduce tumor size in xenograft models, suggesting its potential for further development as an anticancer agent.

- Mechanistic Studies : Molecular docking simulations indicated that the compound interacts effectively with target proteins involved in cancer progression and inflammation, providing insights into its mechanism of action .

Comparison with Similar Compounds

Structural Features

The compound shares structural motifs with other sulfonamide- and heterocycle-containing molecules. Below is a comparative analysis:

Key Observations :

- Pyrimidine vs. Naphthyridine Cores : The target compound and the third analog (CAS 1308672-74-3) utilize pyrimidine rings, whereas Goxalapladib employs a 1,8-naphthyridine core, which may influence binding specificity due to differences in ring size and electron distribution .

- Fluorine Substituents : Both the target compound and Goxalapladib incorporate trifluoromethyl groups, which enhance lipophilicity and resistance to oxidative metabolism. The difluorophenyl group in Goxalapladib further optimizes pharmacokinetic properties .

- Sulfonamide Linkers: The target compound and CAS 1308672-74-3 feature methanesulfonamide groups, which are known to interact with hydrogen-bond acceptors in enzyme active sites.

Pharmacological Activity

- Goxalapladib : Developed by GlaxoSmithKline for atherosclerosis, it inhibits lipoprotein-associated phospholipase A2 (Lp-PLA2), a key enzyme in vascular inflammation. Its naphthyridine core and trifluoromethyl biphenyl group contribute to high target affinity .

- Target Compound : The m-tolyl sulfonamide and trifluoromethylpyrimidine motifs are common in kinase inhibitors (e.g., JAK/STAT pathway). However, without direct data, this remains speculative.

Physicochemical Properties

- Lipophilicity : The trifluoromethyl group in the target compound and Goxalapladib increases logP values, enhancing membrane permeability.

- Solubility : Sulfonamide groups (target compound and CAS 1308672-74-3) improve aqueous solubility compared to Goxalapladib’s naphthyridine-acetamide system.

- Metabolic Stability : Fluorine atoms in all three compounds reduce cytochrome P450-mediated metabolism, extending half-lives.

Research Findings and Gaps

- CAS 1308672-74-3: No pharmacological data are provided; its structure aligns with exploratory kinase inhibitors in early-stage research .

- Target Compound : Absence of direct studies limits mechanistic insights. Computational modeling or crystallography (e.g., using SHELX programs ) could elucidate binding modes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.